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molecular formula C19H22 B8626733 9-n-Hexylfluorene

9-n-Hexylfluorene

Cat. No. B8626733
M. Wt: 250.4 g/mol
InChI Key: LZHSIVAEFPMRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06835468B2

Procedure details

In a 2 liter three-neck flask equipped with a stirrer and a thermometer, 100 g (0.6 mol) of fluorene was dissolved in 1 l of tetrahydrofuran and the flask was cooled sufficiently to −78° C. With an injector, 264 ml (1.32 mol) of 2.5M n-butyl lithium which was diluted in hexane was slowly added dropwise into the flask. When the addition of the same was finished, the above cooled temperature was maintained for thirty minutes, and then the flask was stirred at room temperature for one hour. Then again the resultant material was cooled down to −78° C. 88.44 ml (1.26 mol) of hexyl bromide was added into the flask using an injector. When the above procedure was finished, after keeping the temperature for thirty minutes, the flask was stirred at room temperature for 24 hours. When the reaction was finished, a small amount of cooled distilled water was poured to the resultant solution and the resultant solution was stirred for 2 to 3 minutes. When layers were separated, the organic layer was extracted using ether three times and it was washed by water several times. Then the resultant materials were dried using anhydrous magnesium sulfate and after removing the solvent, the resultant materials were purified with column, to obtain 132 g (88% t yield) of the entitled product as a pale yellowish viscous oil. 1H-NMR (CDCl3) δ 0.6-1.41 (m, 8H, CH2, 3H, CH3), 2.08-2.12 (m, 4H, CCH2), 4.07-4.18 (t, 1H, CH), 7.39-7.92 (m, 8H, Aromatic).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
264 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
88.44 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])CCC.[CH2:19](Br)[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>O1CCCC1.CCCCCC>[CH2:19]([CH:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
264 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
88.44 mL
Type
reactant
Smiles
C(CCCCC)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the flask was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 liter three-neck flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
was slowly added dropwise into the flask
ADDITION
Type
ADDITION
Details
When the addition of the
TEMPERATURE
Type
TEMPERATURE
Details
the above cooled temperature was maintained for thirty minutes
CUSTOM
Type
CUSTOM
Details
for thirty minutes
STIRRING
Type
STIRRING
Details
the flask was stirred at room temperature for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
a small amount of cooled
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
was poured to the resultant solution
STIRRING
Type
STIRRING
Details
the resultant solution was stirred for 2 to 3 minutes
Duration
2.5 (± 0.5) min
CUSTOM
Type
CUSTOM
Details
When layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted
WASH
Type
WASH
Details
was washed by water several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the resultant materials were dried
CUSTOM
Type
CUSTOM
Details
after removing the solvent
CUSTOM
Type
CUSTOM
Details
the resultant materials were purified with column
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCC)C1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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